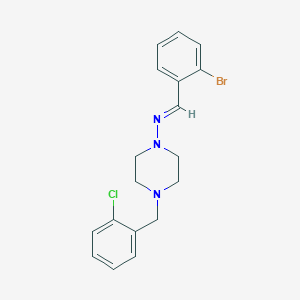

(2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine est un composé organique complexe qui présente à la fois des substituants brome et chlore sur un squelette benzylidène et pipérazine

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine implique généralement un processus en plusieurs étapes :

Formation de l’intermédiaire benzylidène : La première étape implique la condensation de la 2-bromo-benzaldéhyde avec une amine pour former l’intermédiaire benzylidène.

Synthèse du dérivé de la pipérazine : Séparément, le chlorure de 2-chloro-benzyle est mis à réagir avec la pipérazine pour former le dérivé de la 4-(2-chloro-benzyl)-pipérazine.

Réaction de couplage finale : L’intermédiaire benzylidène est ensuite couplé au dérivé de la pipérazine dans des conditions appropriées, impliquant souvent une base telle que la triéthylamine et un solvant tel que le dichlorométhane.

Méthodes de production industrielle

En milieu industriel, la production de ce composé impliquerait probablement l’optimisation des étapes ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Réactions de substitution : Les atomes de brome et de chlore du composé peuvent subir des réactions de substitution nucléophile, qui sont utiles pour une fonctionnalisation ultérieure.

Oxydation et réduction : Le composé peut participer à des réactions d’oxydation et de réduction, modifiant l’état d’oxydation des atomes d’azote du cycle pipérazine.

Réactions de condensation : La partie benzylidène peut participer à des réactions de condensation avec divers nucléophiles.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs comme l’azoture de sodium ou le cyanure de potassium peuvent être utilisés dans des conditions douces.

Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits

Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l’azoture de sodium donnerait un dérivé azoture, tandis que la réduction avec le borohydrure de sodium produirait une amine réduite.

Applications de la recherche scientifique

Chimie

En chimie, la (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa capacité à subir diverses réactions chimiques la rend précieuse pour la création de banques de composés pour le criblage en découverte de médicaments.

Biologie

En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés benzylidènes halogénés sur les systèmes biologiques. Ses caractéristiques structurales lui permettent d’interagir avec diverses cibles biologiques, ce qui en fait un candidat pour l’étude de l’inhibition enzymatique ou de la liaison aux récepteurs.

Médecine

Sur le plan médical, les dérivés de ce composé sont étudiés pour leurs propriétés thérapeutiques potentielles. La présence à la fois de brome et de chlore peut améliorer la capacité du composé à pénétrer les membranes biologiques, ce qui en fait un candidat pour le développement de médicaments.

Industrie

Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique accrue ou des caractéristiques électroniques uniques.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology

In biological research, this compound can be used to study the effects of halogenated benzylidene derivatives on biological systems. Its structural features allow it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties. The presence of both bromine and chlorine atoms can enhance the compound’s ability to penetrate biological membranes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

Le mécanisme par lequel (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine exerce ses effets dépend de son interaction avec les cibles moléculaires. La partie benzylidène peut interagir avec les enzymes ou les récepteurs, inhibant potentiellement leur activité. Le cycle pipérazine peut améliorer l’affinité de liaison par liaison hydrogène ou interactions hydrophobes.

Comparaison Avec Des Composés Similaires

Composés similaires

(2-Bromo-benzylidene)-(4-(2-fluoro-benzyl)-piperazin-1-YL)-amine : Structure similaire mais avec un atome de fluor au lieu du chlore.

(2-Chloro-benzylidene)-(4-(2-bromo-benzyl)-piperazin-1-YL)-amine : Les positions du chlore et du brome sont inversées.

(2-Bromo-benzylidene)-(4-(2-methyl-benzyl)-piperazin-1-YL)-amine : Groupe méthyle au lieu du chlore.

Unicité

La combinaison unique de brome et de chlore dans (2-Bromo-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine confère des propriétés électroniques et stériques distinctes qui peuvent influencer sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour explorer de nouveaux espaces chimiques et biologiques.

Propriétés

Formule moléculaire |

C18H19BrClN3 |

|---|---|

Poids moléculaire |

392.7 g/mol |

Nom IUPAC |

(E)-1-(2-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |

InChI |

InChI=1S/C18H19BrClN3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2/b21-13+ |

Clé InChI |

FLTQNBFKEVWGHR-FYJGNVAPSA-N |

SMILES isomérique |

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=CC=C3Br |

SMILES canonique |

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)

![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)

![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)

![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)